2-Bromo-5-methoxybenzohydrazide
Overview
Description
2-Bromo-5-methoxybenzohydrazide is an organic compound with the molecular formula C8H9BrN2O2 and a molecular weight of 245.08 g/mol It is a derivative of benzohydrazide and is characterized by the presence of a bromine atom at the second position and a methoxy group at the fifth position on the benzene ring
Mechanism of Action
Target of Action
It’s known that organic compounds with hetero-atoms such as sulfur, phosphorous, oxygen, and nitrogen often have a wide range of biological targets .
Mode of Action
It’s synthesized by cyclization of 2-bromo-5-methoxybenzohydrazide in the presence of carbon disulfide and hydrazine
Biochemical Pathways
It’s known that organic compounds with hetero-atoms often interact with various biochemical pathways .
Pharmacokinetics
The compound’s molecular weight is 24508 , which might influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that the compound demonstrates superior inhibition efficiency against corrosion of mild steel .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been studied for corrosion inhibition of mild steel in a corrosive environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxybenzohydrazide typically involves the reaction of 2-Bromo-5-methoxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an ethanolic solution under reflux conditions for several hours . Thin layer chromatography is used to monitor the completion of the reaction.
Industrial Production Methods
The reaction conditions include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxybenzohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.
Common Reagents and Conditions
Hydrazine Hydrate: Used in the formation of the hydrazide.
Ethanol: Common solvent for the reaction.
Sulfuric Acid: Used as a catalyst in some condensation reactions.
Major Products
Schiff Bases: Formed by the reaction with aldehydes and ketones.
Substituted Derivatives: Formed by substitution reactions involving the bromine atom.
Scientific Research Applications
2-Bromo-5-methoxybenzohydrazide has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of various bioactive compounds.
Proteomics Research: Utilized in the study of protein interactions and functions.
Nonlinear Optical Materials: Investigated for its potential use in the development of nonlinear optical materials.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzaldehyde: A precursor in the synthesis of 2-Bromo-5-methoxybenzohydrazide.
5-Bromo-2-hydroxy-3-methoxybenzylidene-4-methoxybenzohydrazide: A Schiff base derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and methoxy groups on the benzene ring allows for versatile chemical modifications and applications in various research fields .
Properties
IUPAC Name |
2-bromo-5-methoxybenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-13-5-2-3-7(9)6(4-5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRUOTORFKXSAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384121 | |
Record name | 2-bromo-5-methoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112584-40-4 | |
Record name | 2-bromo-5-methoxybenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-methoxybenzoic acid hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the non-centrosymmetric crystal structure of 2-bromo-5-methoxybenzohydrazide?
A1: this compound crystallizes in the orthorhombic crystal system with the P212121 space group, confirming its non-centrosymmetric nature []. This characteristic is crucial for second-order nonlinear optical (NLO) activity, making the compound a potential candidate for applications in areas like optical switching and frequency conversion.
Q2: How effective is this compound as a corrosion inhibitor, and what influences its performance?
A2: Research indicates that this compound can act as a sustainable corrosion inhibitor for mild steel in acidic environments []. The study employed Response Surface Methodology (RSM) to demonstrate that the inhibition efficiency is influenced by factors like inhibitor concentration, temperature, and exposure time. Optimization of these parameters can significantly enhance its protective capabilities.
Q3: What insights do computational studies provide about the properties of this compound?
A3: Density Functional Theory (DFT) calculations have been employed to determine the HOMO-LUMO energy gap of this compound, providing insights into its electronic properties and reactivity []. Furthermore, calculations of molecular hyperpolarizabilities (β), polarizability (α), and dipole moment (μ) offer valuable information about its NLO characteristics. These computational approaches contribute significantly to understanding its structure-property relationships.
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